molecular formula C13H7BrClN B13894858 2-bromo-9-chloroAcridine

2-bromo-9-chloroAcridine

Cat. No.: B13894858
M. Wt: 292.56 g/mol
InChI Key: JTZQOFPXAGYNPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-9-chloroAcridine typically involves the Ullmann condensation reaction. This method includes the reaction of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-bromo-9-chloroAcridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted acridine derivatives depending on the reagents used.

    Oxidation Products: Acridone derivatives.

    Reduction Products: Dihydroacridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-9-chloroAcridine is unique due to the presence of both bromine and chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other acridine derivatives. The combination of these halogen atoms can enhance its ability to intercalate into DNA and affect gene expression, making it a valuable compound for scientific research .

Properties

IUPAC Name

2-bromo-9-chloroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClN/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZQOFPXAGYNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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